

# What are the physical and chemical properties of 5-Bromo-2-mercaptobenzoic acid?

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## Compound of Interest

Compound Name: 5-Bromo-2-mercaptobenzoic acid

Cat. No.: B1280026

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## An In-depth Technical Guide to 5-Bromo-2-mercaptobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **5-Bromo-2-mercaptobenzoic acid**, a compound of interest in various fields of chemical and pharmaceutical research. This document details its structural characteristics, physicochemical parameters, and reactivity, supported by available data and predictive models.

### Introduction

**5-Bromo-2-mercaptobenzoic acid** is a substituted aromatic compound containing a carboxylic acid, a thiol group, and a bromine atom attached to the benzene ring. Its unique trifunctional nature makes it a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials. The presence of the thiol group offers a site for nucleophilic reactions and disulfide bond formation, while the carboxylic acid provides a handle for amide and ester synthesis. The bromine atom can be utilized in cross-coupling reactions to introduce further molecular complexity.

### Physical Properties

The physical properties of **5-Bromo-2-mercaptobenzoic acid** are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental

settings.

Property	Value	Source
CAS Number	61954-80-1	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrO <sub>2</sub> S	<a href="#">[3]</a>
Molecular Weight	233.08 g/mol	<a href="#">[3]</a>
Melting Point	183 °C	<a href="#">[1]</a>
Boiling Point (Predicted)	353.3 ± 32.0 °C	<a href="#">[1]</a>
Density (Predicted)	1.782 ± 0.06 g/cm <sup>3</sup>	<a href="#">[1]</a>
pKa (Predicted)	3.15 ± 0.36	<a href="#">[1]</a>
Storage Temperature	Inert atmosphere, Room Temperature	<a href="#">[1]</a>

## Chemical Properties and Reactivity

**5-Bromo-2-mercaptobenzoic acid** exhibits reactivity characteristic of its three functional groups: the carboxylic acid, the thiol, and the aryl bromide.

### Carboxylic Acid Group:

- **Esterification:** Reacts with alcohols in the presence of an acid catalyst to form the corresponding esters.
- **Amide Formation:** Reacts with amines to form amides, a common linkage in pharmaceutical compounds.
- **Acid-Base Reactions:** As a carboxylic acid, it can donate a proton to form a carboxylate salt.

### Thiol Group:

- **Nucleophilic Reactions:** The thiol group is a potent nucleophile and can participate in various substitution and addition reactions.

- **Disulfide Bond Formation:** Can be oxidized to form a disulfide-bridged dimer, a reaction of significance in biological systems and materials science.<sup>[4]</sup>
- **Alkylation:** The thiol can be alkylated with alkyl halides to form thioethers.

Aryl Bromide:

- **Cross-Coupling Reactions:** The bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the formation of carbon-carbon bonds and the synthesis of more complex molecules.<sup>[4]</sup>
- **Nucleophilic Aromatic Substitution:** Under certain conditions, the bromine atom can be displaced by strong nucleophiles.

## Experimental Protocols

Detailed experimental protocols for the determination of key physical properties are outlined below. These are generalized procedures for aromatic carboxylic acids and should be adapted for **5-Bromo-2-mercaptobenzoic acid** with appropriate safety precautions.

### Determination of Melting Point

A capillary tube is packed with a small amount of the crystalline solid. The tube is then placed in a melting point apparatus, and the temperature is slowly increased. The temperature range over which the solid melts is recorded as the melting point.

### Determination of Boiling Point (Distillation)

For compounds that are stable at their boiling point, distillation can be used. The compound is heated in a distillation flask, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded as the boiling point. Given the high predicted boiling point of **5-Bromo-2-mercaptobenzoic acid**, vacuum distillation may be necessary to prevent decomposition.

### Determination of Solubility

A small, accurately weighed amount of the solute is added to a known volume of the solvent at a specific temperature. The mixture is stirred until equilibrium is reached. The concentration of

the dissolved solute is then determined by a suitable analytical method, such as spectroscopy or titration. This process is repeated with increasing amounts of solute until saturation is achieved.

## Determination of pKa (Potentiometric Titration)

A solution of the acid of known concentration is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the base using a pH meter. A titration curve is constructed by plotting the pH against the volume of base added. The pKa is the pH at which half of the acid has been neutralized.

## Spectral Data

While specific spectra for **5-Bromo-2-mercaptobenzoic acid** are not readily available in the searched literature, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7-8 ppm) corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing carboxylic acid and bromine atom, and the electron-donating thiol group. A broad singlet corresponding to the carboxylic acid proton would likely be observed at a downfield chemical shift ( $>10$  ppm), and a singlet for the thiol proton would also be present.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (around 170 ppm). The chemical shifts of the aromatic carbons will be influenced by the attached functional groups.
- IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretch from the carboxylic acid is expected in the region of  $2500\text{--}3300\text{ cm}^{-1}$ . A sharp C=O stretch from the carbonyl group will be observed around  $1700\text{ cm}^{-1}$ . The S-H stretch from the thiol group typically appears as a weak band around  $2550\text{--}2600\text{ cm}^{-1}$ . Aromatic C-H and C=C stretching vibrations will also be present.<sup>[4]</sup>  
<sup>[5]</sup>

- **Mass Spectrometry:** The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (233.08 g/mol). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for  $^{79}\text{Br}$  and  $^{81}\text{Br}$ ).

## Synthesis Workflow

A potential synthetic route to **5-Bromo-2-mercaptobenzoic acid** can be envisioned starting from commercially available materials. The following diagram illustrates a logical workflow for its synthesis, which would involve bromination of a suitable precursor followed by introduction of the thiol group.

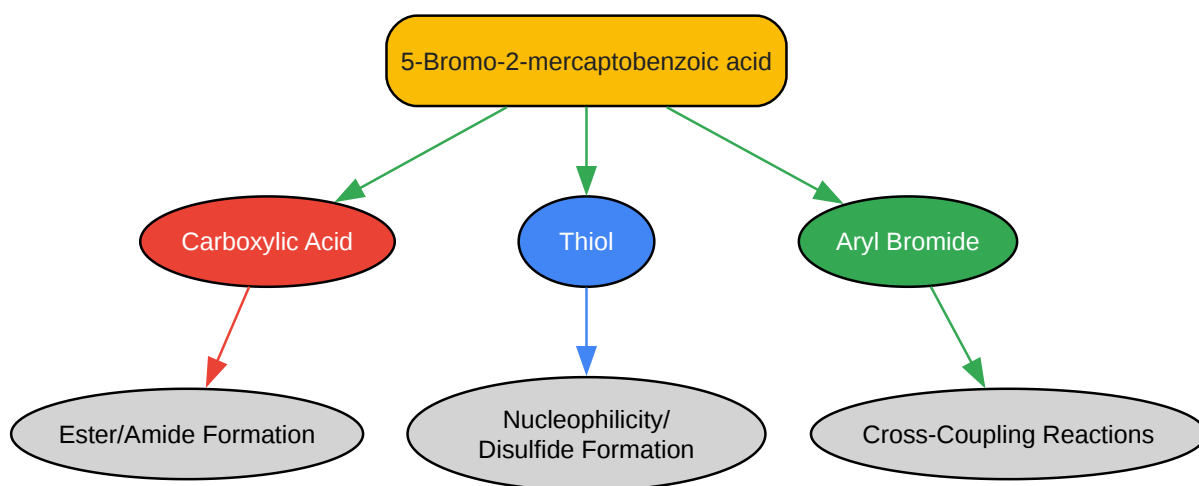


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Caption: A potential synthetic workflow for **5-Bromo-2-mercaptobenzoic acid**.

## Logical Relationship of Functional Group Reactivity

The interplay of the functional groups in **5-Bromo-2-mercaptobenzoic acid** dictates its overall chemical behavior and potential applications.



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Caption: Reactivity relationships of the functional groups in the molecule.

## Safety and Handling

**5-Bromo-2-mercaptobenzoic acid** should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[6] For detailed safety information, refer to the Safety Data Sheet (SDS).[6]

## Conclusion

**5-Bromo-2-mercaptobenzoic acid** is a valuable chemical entity with a rich profile of physical and chemical properties. Its multifunctional nature provides a platform for diverse chemical transformations, making it a compound of high interest for researchers in medicinal chemistry and materials science. This guide serves as a foundational resource for professionals working with this compound, offering key data and procedural insights to facilitate its effective and safe utilization in research and development.

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